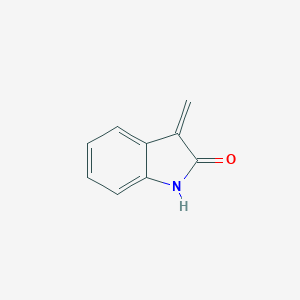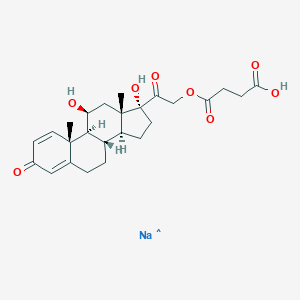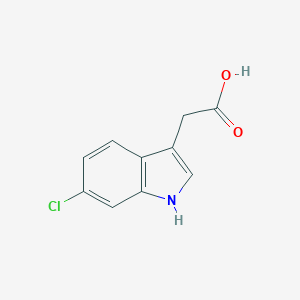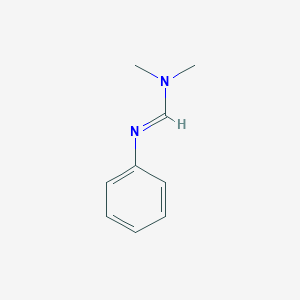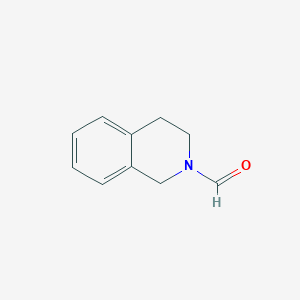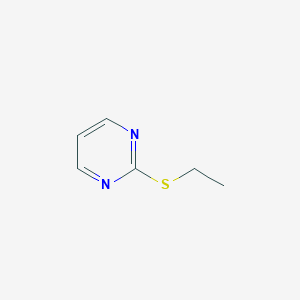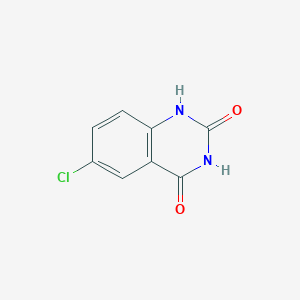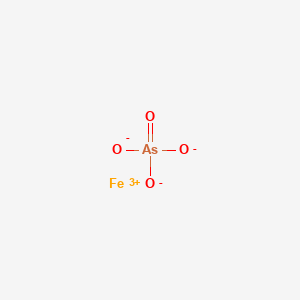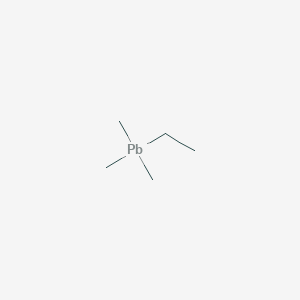![molecular formula C2H4O B167794 Acetaldehyde, [1,2-14C] CAS No. 1632-97-9](/img/structure/B167794.png)
Acetaldehyde, [1,2-14C]
概要
説明
Acetaldehyde, [1,2-14C] is a radiolabeled form of acetaldehyde, an organic chemical compound with the formula CH₃CHO. The radiolabeling involves the incorporation of carbon-14 isotopes at the 1 and 2 positions of the acetaldehyde molecule. This compound is used extensively in scientific research to trace and study metabolic pathways, chemical reactions, and environmental processes due to its radioactive properties.
準備方法
Synthetic Routes and Reaction Conditions: Acetaldehyde, [1,2-14C] can be synthesized through various methods. One common method involves the oxidation of ethanol, [1,2-14C] using oxidizing agents such as potassium dichromate or pyridinium chlorochromate. Another method includes the hydrolysis of vinyl chloride, [1,2-14C] in the presence of water and a catalyst.
Industrial Production Methods: Industrial production of acetaldehyde typically involves the Wacker process, where ethylene is oxidized in the presence of a palladium chloride and copper chloride catalyst. For the radiolabeled version, the starting materials would be radiolabeled to ensure the incorporation of carbon-14 isotopes.
Types of Reactions:
Oxidation: Acetaldehyde can be oxidized to acetic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: It can be reduced to ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: Acetaldehyde undergoes addition reactions with hydrogen cyanide to form cyanohydrins.
Condensation Reactions: It can participate in aldol condensation to form β-hydroxy aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium chloride, copper chloride.
Major Products Formed:
Oxidation: Acetic acid.
Reduction: Ethanol.
Addition: Cyanohydrins.
Condensation: β-hydroxy aldehydes.
科学的研究の応用
Acetaldehyde, [1,2-14C] is widely used in scientific research due to its radioactive properties. It is used to:
Trace Metabolic Pathways: In biological systems, it helps in studying the metabolic pathways of ethanol and its conversion to acetaldehyde and further to acetic acid.
Chemical Reaction Studies: It is used to investigate the mechanisms of various chemical reactions involving acetaldehyde.
Environmental Studies: It helps in understanding the environmental fate and transport of acetaldehyde in ecosystems.
Medical Research: It is used in studies related to alcohol metabolism and its effects on the human body.
作用機序
The mechanism of action of acetaldehyde, [1,2-14C] involves its participation in various biochemical and chemical reactions. In biological systems, it is metabolized by the enzyme alcohol dehydrogenase to form acetaldehyde, which is further oxidized to acetic acid by aldehyde dehydrogenase. The radiolabeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved.
類似化合物との比較
Formaldehyde: A simpler aldehyde with the formula CH₂O.
Propionaldehyde: An aldehyde with the formula C₃H₆O.
Butyraldehyde: An aldehyde with the formula C₄H₈O.
Comparison:
Formaldehyde: Unlike acetaldehyde, formaldehyde is a simpler molecule and is more reactive due to the presence of only one carbon atom.
Propionaldehyde: Propionaldehyde has a longer carbon chain and different reactivity compared to acetaldehyde.
Butyraldehyde: Butyraldehyde has an even longer carbon chain and exhibits different physical and chemical properties.
Acetaldehyde, [1,2-14C] is unique due to its radiolabeled carbon atoms, making it a valuable tool in research for tracing and studying various processes.
特性
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+2,2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-XPULMUKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3][14CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316448 | |
| Record name | Acetaldehyde-14C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-97-9 | |
| Record name | Acetaldehyde-14C2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde-14C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
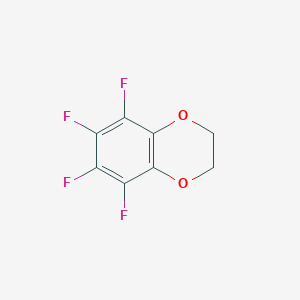
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
